1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride
Overview
Description
1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride is a chemical compound with the CAS Number: 1291486-47-9. It has a molecular weight of 175.61 . This compound is used in diverse scientific research, with applications ranging from organic synthesis to drug discovery.
Molecular Structure Analysis
The molecular structure of 1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride is represented by the linear formula C7H10ClNO2 . The InChI code for this compound is 1S/C7H10ClNO2/c1-2-9-4-5(7(8)11)3-6(9)10/h5H,2-4H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride include a molecular weight of 175.61 . The compound is stored at ambient temperature .Scientific Research Applications
Potential Nootropic Agents
The synthesis of certain 2-oxopyrrolidines, including compounds related to 1-ethyl-5-oxopyrrolidine-3-carbonyl chloride, has been studied for their potential nootropic activity. This involves transforming various 2-oxopyrrolidines through a series of reactions to assess their nootropic effects (Valenta, Urban, Taimr, & Polívka, 1994).
Supramolecular Arrangements
Studies on analogues of 3-oxopyrrolidines have provided insights into the supramolecular arrangement influenced by weak intermolecular interactions like C-H⋯O/C-H⋯π. This research highlights the role of such interactions in controlling the conformation of molecules and constructing supramolecular assemblies, even in the absence of hydrogen bond donor and acceptor systems (Samipillai, Bhatt, Kruger, Govender, & Naicker, 2016).
Catalysis and Synthesis
1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride analogues have been used in various catalysis and synthesis processes. For instance, 1-ethyl-3-methylimidazolium acetate, a related compound, has been introduced as an effective organocatalyst for the cyanosilylation of carbonyl compounds with trimethylsilyl cyanide (Ullah, Chen, Zhang, Xing, Yang, Bao, & Ren, 2017).
Photoreaction Studies
Related compounds to 1-ethyl-5-oxopyrrolidine-3-carbonyl chloride have been studied in the context of self-sensitized photoreactions. For example, a study on the rhodacyanine dye MKT 077, which shares structural similarities, highlighted its oxidation by self-sensitized singlet oxygen, leading to the production of carbonyl compounds (Kawakami, Suzuki, Kawai, Ogawa, & Shishido, 1998).
Safety And Hazards
properties
IUPAC Name |
1-ethyl-5-oxopyrrolidine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO2/c1-2-9-4-5(7(8)11)3-6(9)10/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMGIWPPOHBGLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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